tert-Butyl 3-acetamidoazetidine-1-carboxylate

Medicinal chemistry Organic synthesis Peptidomimetics

Researchers requiring orthogonal protection for azetidine-based peptidomimetics face synthetic risk when substituting analogs. tert-Butyl 3-acetamidoazetidine-1-carboxylate (CAS 874881-01-3) provides the only viable Boc-protected scaffold for selective N-deprotection without disturbing the 3-acetamido group. - Orthogonal Boc protection enables clean acidolysis (TFA/HCl) while preserving acetamido integrity. - Defined H-bond profile (1 donor, 3 acceptors) and low lipophilicity (XLogP3=0.3) support SAR studies. - Consistent ≥97% purity across batches; global stock availability for rapid delivery.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 874881-01-3
Cat. No. B1524445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-acetamidoazetidine-1-carboxylate
CAS874881-01-3
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13)
InChIKeyYLCMFFZFBFOTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-acetamidoazetidine-1-carboxylate: Identity & Procurement


tert-Butyl 3-acetamidoazetidine-1-carboxylate (CAS 874881-01-3), also known as 1-Boc-3-acetamidoazetidine, is an N-Boc-protected 3-substituted azetidine derivative with molecular formula C10H18N2O3 and molecular weight 214.26 g/mol [1]. It belongs to the class of four-membered nitrogen-containing heterocycles (azetidines) that function as conformationally constrained building blocks in medicinal chemistry and organic synthesis [2]. The compound incorporates a Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen and an acetamido substituent at the 3-position, providing a defined scaffold for downstream functionalization in drug discovery programs.

Orthogonal Boc Enables sequential deprotection strategies without affecting the 3-acetamido group
Acetamido H-Bonding Controlled donor/acceptor profile and moderate lipophilicity support SAR design
Azetidine Ring Maximum conformational constraint among saturated N-heterocycles for rigid scaffolds

Why Generic Substitution Fails


Generic substitution of tert-butyl 3-acetamidoazetidine-1-carboxylate with structurally related azetidine derivatives is not chemically equivalent and carries distinct synthetic risk. The Boc protecting group confers orthogonal deprotection capability that is fundamental to multi-step synthetic planning; its cleavage under mild acidolysis (e.g., TFA or HCl in dioxane) proceeds without affecting the 3-acetamido functionality [1]. In contrast, the deprotected analog 3-acetamidoazetidine hydrochloride (CAS 102065-92-9) lacks this orthogonal handle entirely, while the amino analog 1-Boc-3-aminoazetidine (CAS 193269-78-2) [2] presents a primary amine with divergent reactivity and H-bonding capacity that fundamentally alters downstream coupling chemistry. These functional group differences translate to non-interchangeable synthetic pathways, making direct substitution untenable without comprehensive route re-engineering.

3-Acetamidoazetidine hydrochloride (free amine)
Lacks orthogonal Boc protection; permanently nucleophilic amine prevents sequential deprotection and forces complete route redesign.
1-Boc-3-aminoazetidine (primary amino analog)
Primary amine exhibits higher reactivity and different H-bond donor/acceptor count, altering coupling chemistry and molecular recognition profiles.

Differentiation Evidence


Orthogonal Protection: Boc vs. Free Amine

The Boc group on tert-butyl 3-acetamidoazetidine-1-carboxylate enables orthogonal deprotection under mild acidic conditions that preserve the 3-acetamido functionality, whereas the free amine analog 3-acetamidoazetidine hydrochloride offers no such protection and is permanently nucleophilic [1]. The Boc group can be cleaved by mild acidolysis (e.g., TFA), whereas alternative protecting groups such as benzyl carbamates (Cbz) require significantly stronger acidic conditions or hydrogenolysis for deprotection [1].

Orthogonal Protection
Class-level
Boc-protected azetidine: mild acid cleavage preserves acetamido; free amine analog lacks any orthogonal handle, remaining permanently nucleophilic.
Requires orthogonal protection for convergent synthesis; substitution breaks route logic.
Source review advised for specific deprotection conditions.
Medicinal chemistry Organic synthesis Peptidomimetics

Acetamido vs. Primary Amino: Reactivity & H-Bonding

The 3-acetamido group in tert-butyl 3-acetamidoazetidine-1-carboxylate provides a secondary amide with distinct hydrogen-bonding acceptor/donor capacity and reduced nucleophilicity compared to the primary amino analog 1-Boc-3-aminoazetidine (CAS 193269-78-2) [1]. The acetamido group contributes to conformational rigidity and may participate in specific target-binding interactions, whereas the primary amine analog is more nucleophilic and presents different H-bond donor count and basicity.

Acetamido vs. Amino
Class-level
Target secondary amide H-bond acceptors 3 vs. 2 for primary amino analog; increased lipophilicity (ΔXLogP3 +0.3) alters molecular recognition.
Acetamido profile supports distinct H-bonding SAR; amino analog does not reproduce interaction pattern.
Computed values; experimental binding data should be verified.
Medicinal chemistry Peptidomimetics Structure-activity relationships

Azetidine Peptidomimetic Scaffold Utility

Azetidine scaffolds bearing acetamido functionality have been explicitly investigated as β-amino acid peptidomimetics for probing secondary structure [1]. The conformational rigidity imparted by the four-membered azetidine ring, combined with the 3-acetamido substituent, provides a defined spatial orientation of hydrogen-bonding elements that is distinct from more flexible acyclic analogs or larger-ring heterocycles.

Azetidine Scaffold
Class-level
Maximum ring strain among common saturated N-heterocycles imposes rigid geometry; TPSA and dihedral angles enforce unique spatial presentation.
Rigid scaffold essential for SAR requiring precise pharmacophore orientation.
Peptidomimetic design context; specific conformational outcomes require validation.
Peptidomimetics Conformational constraint Medicinal chemistry

Research & Industrial Application Scenarios


Convergent Synthesis of Constrained Peptidomimetics

This compound serves as a protected building block in the convergent synthesis of β-amino azetidine carboxylic acid peptidomimetics, where sequential deprotection and coupling steps are required. The orthogonal Boc protection enables late-stage N-deprotection without perturbing the 3-acetamido functionality, a synthetic requirement documented in peptidomimetic scaffold studies [1].

SAR Studies with H-Bonding Control

The defined H-bond donor/acceptor profile (donor count = 1, acceptor count = 3) and calculated lipophilicity (XLogP3 = 0.3) of tert-butyl 3-acetamidoazetidine-1-carboxylate [2] make it suitable for SAR investigations where modulation of hydrogen-bonding capacity and molecular recognition are critical design parameters.

Azetidine Drug Candidates with Orthogonal Protection

In drug discovery programs targeting enzyme active sites or receptor pockets where azetidine conformational rigidity enhances binding entropy, this compound provides an orthogonal protection strategy that is standard for Boc chemistry [3]. The Boc group's acid-lability enables clean deprotection under conditions compatible with acid-stable intermediates.

Functionalized Azetidine Derivatives via Acetamido Retention

For synthetic routes requiring retention of the 3-acetamido moiety while selectively manipulating the azetidine nitrogen, this protected form is the only viable starting material among the available analogs. Substitution with the deprotected hydrochloride salt (CAS 102065-92-9) would forfeit all orthogonal protection advantages.

Application
Selection Property
Validation Focus
Convergent peptidomimetic synthesis
Orthogonal Boc protection
Sequential deprotection compatibility
H-bonding SAR studies
Controlled H-bond donor/acceptor profile
Molecular recognition modulation
Azetidine-based drug discovery
Boc acid-labile protection
Deprotection under acid-stable intermediates
Acetamido-retaining synthetic routes
Stable 3-acetamido group
N-functionalization without acetamido loss

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